molecular formula C17H14ClN7O2S3 B2682334 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851123-14-3

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2682334
CAS RN: 851123-14-3
M. Wt: 479.98
InChI Key: AVZSCMGTWDSBEH-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14ClN7O2S3 and its molecular weight is 479.98. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Activity : Research into the synthesis of innovative heterocycles incorporating a thiadiazole moiety has shown promising insecticidal properties against the cotton leafworm, Spodoptera littoralis. These compounds were synthesized using a versatile precursor and tested for their effectiveness in controlling this pest, which is a significant threat to cotton crops (Fadda et al., 2017).

Antitumor Activity : Another significant area of research is the development of pyrazolo[3,4-d]pyrimidine derivatives with potential antitumor activity. Studies have evaluated these compounds against human breast adenocarcinoma cell lines, showing that certain derivatives exhibit mild to moderate activity compared to doxorubicin, a reference antitumor agent. This research opens avenues for the development of new cancer therapies (El-Morsy et al., 2017).

Antimicrobial Activity : The synthesis of novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has also been explored for potential antimicrobial and anticancer agents. Some of these compounds have shown higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial activity, highlighting their potential as dual-purpose therapeutic agents (Hafez et al., 2016).

COX-2 Inhibitory Activity : Research has also delved into the synthesis of novel series of compounds based on the 2-acetamide-thiadiazole scaffold for evaluation as selective COX-2 inhibitors. These compounds have been investigated as anti-inflammatory and analgesic agents, showing significant potential in reducing inflammation and pain, particularly in irradiated rats. The study highlights the therapeutic potential of these compounds in managing inflammation and pain with minimal gastric toxicity (Ragab et al., 2017).

Mechanism of Action

    Target of Action

    Compounds with a pyrazolo[3,4-d]pyrimidin-6-yl moiety, like “2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide”, often target kinases, particularly tyrosine kinases .

    Mode of Action

    These compounds typically act as ATP mimics, binding to the ATP-binding pocket of their target kinases and inhibiting their activity .

properties

IUPAC Name

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN7O2S3/c1-2-28-17-24-23-16(30-17)20-12(26)8-29-15-21-13-11(14(27)22-15)7-19-25(13)10-5-3-9(18)4-6-10/h3-7H,2,8H2,1H3,(H,20,23,26)(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZSCMGTWDSBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

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